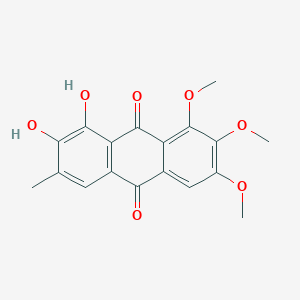![molecular formula C20H32O5 B13141602 (1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grayanotoxin II is a naturally occurring neurotoxin found in plants of the Ericaceae family, particularly in the genus Rhododendron . These compounds are known for their toxic effects on the nervous system and have been studied extensively due to their unique chemical structure and biological activity .
Vorbereitungsmethoden
The synthesis of grayanotoxin II involves several steps. One notable method includes the bioinspired total synthesis approach, which features a nickel-catalyzed alpha-vinylation of beta-ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system and a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton .
Analyse Chemischer Reaktionen
Grayanotoxin II undergoes various chemical reactions, including oxidation and reduction . For instance, photo-sensitized oxygenation of iso-grayanotoxin II and oxidation of grayanotoxin II tetraacetate with selenium dioxide can produce 9-hydroxy grayanotoxin derivatives . These reactions typically involve reagents such as methanol, hydrochloric acid, and selenium dioxide . Major products formed from these reactions include 9a-hydroxy grayanotoxin II and 9b-hydroxy grayanotoxin II .
Wissenschaftliche Forschungsanwendungen
Grayanotoxin II has several scientific research applications. It is used in studies related to neurotoxicity and cardiac function due to its ability to affect sodium ion channels and muscarinic receptors . This compound is also studied for its potential therapeutic applications in treating gastrointestinal disorders, hypertension, and as an aphrodisiac . Additionally, grayanotoxin II is used in the synthesis of other complex diterpenoids, contributing to the field of organic chemistry .
Wirkmechanismus
The mechanism of action of grayanotoxin II involves its interaction with voltage-gated sodium channels in the cell membrane of neurons . By binding to these channels, grayanotoxin II increases the permeability of sodium ions, leading to prolonged depolarization of the neuron . This action disrupts normal neuronal function and can result in symptoms such as dizziness, weakness, excessive perspiration, and cardiac arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include grayanotoxin I, grayanotoxin III, and grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their functional groups and specific toxic effects . Grayanotoxin II is unique in its specific binding affinity and effects on sodium ion channels, making it a valuable compound for studying neurotoxicity and cardiac function .
Eigenschaften
Molekularformel |
C20H32O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(1S,3S,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
KEOQZUCOGXIEQR-OFCBZQNDSA-N |
Isomerische SMILES |
C[C@]1(C[C@@]23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |
Kanonische SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
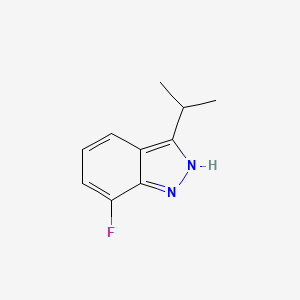
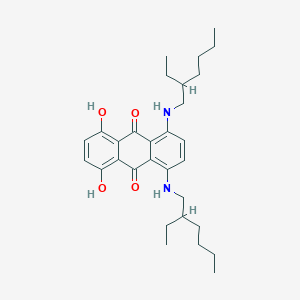

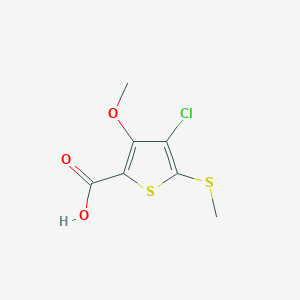
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
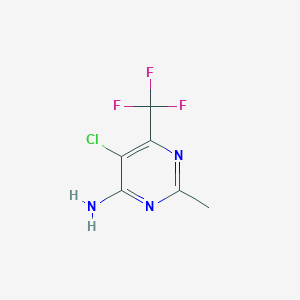
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
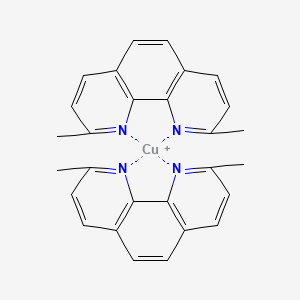
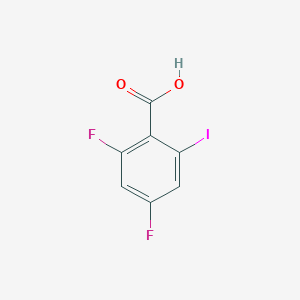
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
